

# Application Notes: Basic Violet 14 in Combination with Other Histological Stains

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## Compound of Interest

Compound Name: Basic violet 14

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These application notes provide detailed protocols for the use of **Basic Violet 14** as a nuclear counterstain in combination with Picrosirius Red for collagen visualization and Alcian Blue for the detection of acidic mucosubstances.

## Introduction to Basic Violet 14

**Basic Violet 14**, also known as Basic Fuchsin or Rosanilin, is a potent cationic dye belonging to the triarylmethane class.<sup>[1][2]</sup> Its basic properties allow it to form strong electrostatic bonds with acidic (basophilic) tissue components, most notably the phosphate groups of nucleic acids in the cell nucleus.<sup>[1]</sup> This characteristic makes it an excellent and intense nuclear stain, rendering nuclei a vibrant violet or magenta color. In histological applications, it is a key component of the Schiff reagent for the Periodic acid-Schiff (PAS) stain and can be used to identify mucin, elastic tissue, and certain microorganisms.<sup>[3]</sup>

The protocols detailed below leverage the strong nuclear staining properties of **Basic Violet 14** to provide excellent contrast and cellular localization when combined with stains that target extracellular matrix components like collagen and mucins.

## Application Note 1: Basic Violet 14 and Picrosirius Red Staining

### Principle and Application

This combination protocol is designed for the simultaneous visualization of collagen fibers and cell nuclei in tissue sections. Picrosirius Red is a highly specific stain for collagen.[4][5] The elongated, anionic sulfonated azo dye molecules of Sirius Red align with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[4][6] Under bright-field microscopy, collagen appears red.[7]

**Basic Violet 14** is subsequently used as a counterstain to provide clear morphological context by staining cell nuclei a deep violet. This allows for the assessment of collagen deposition in relation to the cellular components of the tissue, which is particularly valuable in fibrosis research, pathology, and studies of tissue remodeling.[8]

## Data Presentation: Expected Staining Results

The following table summarizes the expected outcomes for this dual staining protocol.

Tissue Component	Expected Color (Bright-field Microscopy)	Notes
Collagen Fibers	Red to Pink	Stained by Picrosirius Red.
Cell Nuclei	Deep Violet / Magenta	Stained by Basic Violet 14.
Cytoplasm	Pale Pink / Yellow	Lightly stained by Picric Acid.
Muscle Fibers	Yellow	Stained by Picric Acid.[9]
Erythrocytes	Yellow	Stained by Picric Acid.

## Experimental Protocol

This protocol is adapted from standard Picrosirius Red staining procedures, with the substitution of **Basic Violet 14** for traditional nuclear counterstains like Weigert's hematoxylin.[4][10]

Reagents Required:

- Picro-Sirius Red Solution:
  - Sirius Red F3B (Direct Red 80): 0.5 g

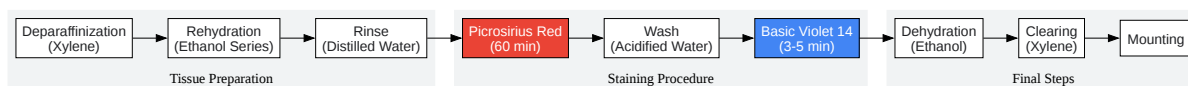
- Saturated Aqueous Picric Acid (approx. 1.3%): 500 ml
- Dissolve the Sirius Red in the picric acid solution. The solution is stable and can be reused.
- **Basic Violet 14** Solution (1% Aqueous):
  - **Basic Violet 14** (Basic Fuchsin): 1 g
  - Distilled Water: 100 ml
- Acidified Water:
  - Glacial Acetic Acid: 5 ml
  - Distilled Water: 1 L
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled Water
- Resinous Mounting Medium

#### Procedure:

- Deparaffinization and Rehydration:
  1. Immerse slides in two changes of xylene for 5 minutes each.
  2. Transfer through two changes of 100% ethanol for 3 minutes each.
  3. Hydrate through 95% and 70% ethanol for 3 minutes each.
  4. Rinse well in distilled water.
- Picrosirius Red Staining:

1. Immerse slides in the Picro-Sirius Red solution and incubate for 60 minutes at room temperature.[5] This long incubation allows for the proper alignment of dye molecules with collagen fibers.[10]
- Washing:
    1. Briefly rinse the slides in two changes of acidified water.[9] This step removes excess, unbound dye.
    2. Rinse thoroughly in distilled water.
  - **Basic Violet 14** Counterstaining:
    1. Immerse slides in 1% aqueous **Basic Violet 14** solution for 3-5 minutes. Note: Staining time may require optimization based on tissue type and fixation.
    2. Briefly rinse in distilled water to remove excess stain.
  - Dehydration and Mounting:
    1. Rapidly dehydrate the sections through 95% ethanol and two changes of 100% ethanol.
    2. Clear in two changes of xylene for 3 minutes each.
    3. Mount coverslip with a resinous mounting medium.

## Workflow Visualization



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**Fig 1.** Workflow for Picrosirius Red and **Basic Violet 14** Staining.

## Application Note 2: **Basic Violet 14** and Alcian Blue Staining

## Principle and Application

This protocol is used to differentiate acidic mucosubstances from cell nuclei. Alcian Blue is a cationic dye that forms salt linkages with the acid groups of acidic mucopolysaccharides and glycoproteins, staining them a distinct blue color.<sup>[11]</sup> The pH of the Alcian Blue solution is critical; at pH 2.5, it stains both sulfated and carboxylated acidic mucins.<sup>[12][13]</sup>

This stain is commonly used to identify goblet cells in the gastrointestinal tract or to diagnose certain pathologies involving excess mucin production, such as mesothelioma.<sup>[12][14]</sup>

Following Alcian Blue, **Basic Violet 14** is applied as a counterstain to highlight the nuclei in deep violet, providing a sharp contrast to the blue-stained mucins.

## Data Presentation: Expected Staining Results

The following table summarizes the expected outcomes for the Alcian Blue and **Basic Violet 14** staining protocol.

Tissue Component	Expected Color	Notes
Acidic Mucosubstances	Blue	Stained by Alcian Blue (pH 2.5). Includes sialomucins and hyaluronic acid. <sup>[9]</sup>
Cell Nuclei	Deep Violet / Magenta	Stained by Basic Violet 14.
Cytoplasm	Pale Pink or Colorless	Generally unstained, providing good contrast.

## Experimental Protocol

This protocol is based on standard Alcian Blue (pH 2.5) staining procedures, with **Basic Violet 14** used as the nuclear counterstain instead of Nuclear Fast Red or hematoxylin.<sup>[14][15]</sup>

Reagents Required:

- 3% Acetic Acid Solution:
  - Glacial Acetic Acid: 3 ml

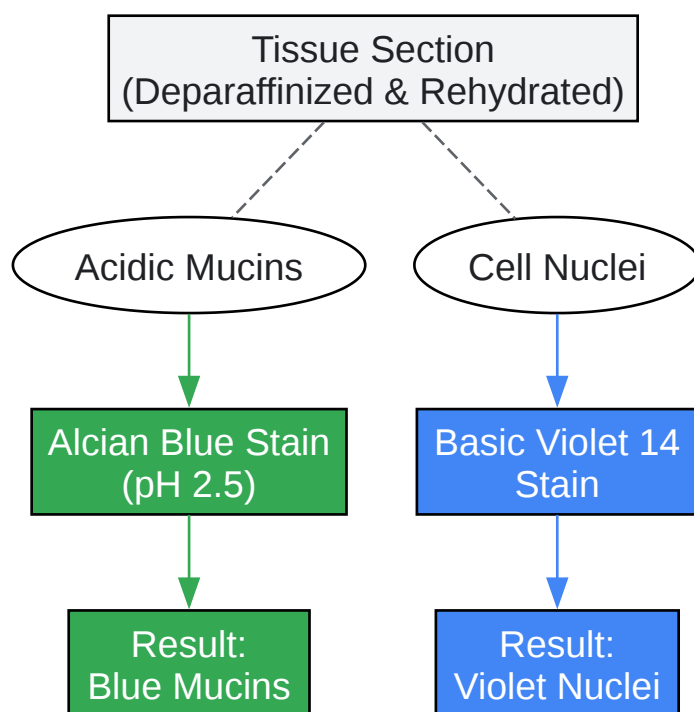
- Distilled Water: 97 ml
- Alcian Blue Solution (pH 2.5):
  - Alcian Blue 8GX: 1 g
  - 3% Acetic Acid Solution: 100 ml
  - Mix well, check and adjust pH to 2.5 if necessary using acetic acid.
- **Basic Violet 14** Solution (1% Aqueous):
  - **Basic Violet 14** (Basic Fuchsin): 1 g
  - Distilled Water: 100 ml
- Xylene
- Ethanol (100%, 95%)
- Distilled Water
- Resinous Mounting Medium

#### Procedure:

- Deparaffinization and Rehydration:
  1. Immerse slides in two changes of xylene for 5 minutes each.
  2. Transfer through two changes of 100% ethanol for 3 minutes each.
  3. Hydrate through 95% ethanol for 3 minutes.
  4. Rinse well in distilled water.
- Alcian Blue Staining:
  1. Incubate slides in 3% acetic acid solution for 3 minutes.[\[15\]](#)

2. Stain in Alcian Blue (pH 2.5) solution for 30 minutes at room temperature.[\[14\]](#)
  3. Wash in running tap water for 2 minutes.
  4. Rinse in distilled water.[\[14\]](#)
- **Basic Violet 14** Counterstaining:
    1. Immerse slides in 1% aqueous **Basic Violet 14** solution for 3-5 minutes. Note: Optimize staining time for tissue type.
    2. Rinse briefly in distilled water.
  - Dehydration and Mounting:
    1. Dehydrate through two changes of 95% ethanol, followed by two changes of 100% ethanol, for 3 minutes each.[\[14\]](#)
    2. Clear in two changes of xylene for 3 minutes each.
    3. Mount coverslip with a resinous mounting medium.

## Logical Relationship Visualization



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**Fig 2.** Logical relationship of stains to tissue components.

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